1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride
Description
This compound is a piperazine-containing small molecule featuring a thiazole ring substituted with a 4-fluorophenyl group and a 4-methoxyphenyl ethanone moiety. Its structural complexity arises from the integration of a piperazine linker, a thiazole heterocycle, and aromatic substituents, which collectively influence its physicochemical and pharmacological properties. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in therapeutic applications .
Properties
IUPAC Name |
1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2S.ClH/c1-29-20-8-2-17(3-9-20)14-23(28)27-12-10-26(11-13-27)15-22-25-21(16-30-22)18-4-6-19(24)7-5-18;/h2-9,16H,10-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVOQSZDCGISQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride is a compound of significant interest due to its potential biological activities. This compound, characterized by its unique thiazole and piperazine moieties, has been studied for various pharmacological effects, including antitumor and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₆FN₃O₂S
- Molecular Weight : 357.4 g/mol
The structure includes a thiazole ring, a piperazine ring, and a methoxyphenyl group, which are crucial for its biological activity.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. The presence of the thiazole moiety in the compound enhances its ability to inhibit cancer cell proliferation. For instance, studies have shown that related thiazole compounds demonstrate cytotoxicity against various cancer cell lines, with IC₅₀ values indicating potent activity (e.g., IC₅₀ < 2 µg/mL) .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Jurkat | 1.98 ± 1.22 | Inhibition of Bcl-2 |
| Compound B | HT-29 | 1.61 ± 1.92 | Induction of apoptosis |
| Target Compound | Various | < 2 | Cytotoxicity via apoptosis |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Thiazole derivatives have been reported to possess activity against various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity of Related Thiazole Compounds
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 16 µg/mL |
| Compound D | S. aureus | 12 µg/mL |
| Target Compound | Various | Variable |
Study on Antitumor Efficacy
In a recent study, a series of thiazole derivatives were synthesized and evaluated for their antitumor efficacy. The target compound exhibited significant activity against both Jurkat and HT-29 cell lines, demonstrating its potential as an anticancer agent . Molecular dynamics simulations suggested that the compound interacts with key proteins involved in cell cycle regulation.
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial properties of thiazole derivatives, highlighting their effectiveness against resistant strains of bacteria. The target compound's structure was found to enhance its binding affinity to bacterial enzymes, leading to increased efficacy .
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely linked to its structural components:
- Thiazole Ring : Essential for antitumor activity; modifications can enhance potency.
- Piperazine Moiety : Influences solubility and bioavailability.
- Methoxy Group : Contributes to increased lipophilicity, improving membrane penetration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperazine-Linked Thiazole Derivatives
Compound A (): 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone hydrochloride
- Key Differences: Replaces the 4-fluorophenyl group on the thiazole with a methyl group. Substitutes the 4-methoxyphenyl ethanone with a p-tolyloxy (4-methylphenoxy) group.
- The p-tolyloxy group may enhance lipophilicity compared to the methoxy-substituted phenyl group .
Compound B (): 1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Key Differences: Replaces the thiazole with a tetrazole ring. Substitutes the 4-methoxyphenyl ethanone with a thiophene ring.
- Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets .
Bioactivity Comparison of Piperazine-Based Hybrids
Compound C (): 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5i)
- Key Differences:
- Incorporates a benzo[d]thiazole and triazole-thioether moiety instead of a thiazole-fluorophenyl group.
- Bioactivity Data:
Compound D ():
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- Key Differences: Replaces piperazine with a thiazolidinone ring. Features a thiadiazole instead of thiazole.
- Impact: Thiazolidinone enhances metabolic stability but reduces solubility. Thiadiazole’s rigidity may restrict conformational flexibility, affecting target engagement .
Structural and Pharmacokinetic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
